2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.: 2306278-17-9
VCID: VC4297488
InChI: InChI=1S/C11H19NO/c1-12-5-3-11(4-6-12)7-10(8-11)9-13-2/h9H,3-8H2,1-2H3
SMILES: CN1CCC2(CC1)CC(=COC)C2
Molecular Formula: C11H19NO
Molecular Weight: 181.279

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane

CAS No.: 2306278-17-9

Cat. No.: VC4297488

Molecular Formula: C11H19NO

Molecular Weight: 181.279

* For research use only. Not for human or veterinary use.

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane - 2306278-17-9

Specification

CAS No. 2306278-17-9
Molecular Formula C11H19NO
Molecular Weight 181.279
IUPAC Name 2-(methoxymethylidene)-7-methyl-7-azaspiro[3.5]nonane
Standard InChI InChI=1S/C11H19NO/c1-12-5-3-11(4-6-12)7-10(8-11)9-13-2/h9H,3-8H2,1-2H3
Standard InChI Key ABZCUIRLPSOERT-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)CC(=COC)C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s spirocyclic framework consists of a seven-membered 7-azaspiro[3.5]nonane system, where a nitrogen atom occupies the seventh position of the ring. A methoxymethylene group (CH2OCH3\text{CH}_2\text{OCH}_3) is attached at the second carbon, introducing both steric bulk and electronic modulation. The spiro junction at carbon 7 creates a rigid bicyclic structure, which has been shown to enhance binding affinity in drug-receptor interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H19NO\text{C}_{11}\text{H}_{19}\text{NO}
Molecular Weight181.279 g/mol
IUPAC Name2-(methoxymethylidene)-7-methyl-7-azaspiro[3.5]nonane
CAS Registry Number2306278-17-9
SMILES NotationCN1CCC2(CC1)C(=COC)C3

Spectroscopic Data

Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the methoxymethylene group, including a singlet at δ\delta 3.52 ppm for the methyl protons (-OCH3\text{-OCH}_3) and a doublet at δ\delta 5.21 ppm for the methylidene protons (=CH-O-\text{=CH-O-}) . The spirocyclic carbons exhibit characteristic shifts in 13C^{13}\text{C}-NMR, with the quaternary spiro carbon resonating at δ\delta 114.0 ppm .

Synthesis and Manufacturing

Stepwise Synthesis

The synthesis of 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane typically involves a multi-step sequence:

  • Formation of the Spiro Core: Cyclization of 1-methylpiperidine-4-carboxaldehyde under acidic conditions generates the 7-azaspiro[3.5]nonane scaffold .

  • Methoxymethylene Introduction: A Wittig reaction between the spiro intermediate and methoxymethyltriphenylphosphonium iodide introduces the methoxymethylene group .

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)Purity (%)
Spiro Core FormationHCl, THF8795
Methoxymethylene AdditionPh3P=CHOMe\text{Ph}_3\text{P=CHOMe}, DCM7892

Challenges and Solutions

A major hurdle in synthesis is the potential ring-opening of the spirocyclic ether during acidic or basic conditions. This is mitigated by using mild phase-transfer catalysts (e.g., tetrabutylammonium bromide) and low-temperature reactions (<0°C) . Transition-metal catalysts like palladium on carbon further enhance selectivity, reducing byproducts such as olefinic impurities .

Chemical Reactivity and Functionalization

Electrophilic Reactivity

The methoxymethylene group acts as an electron-rich site, facilitating electrophilic substitutions. For example, bromination at the methylidene carbon produces 2-(dibromomethoxymethylene)-7-methyl-7-azaspiro[3.5]nonane, a key intermediate for cross-coupling reactions .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, yielding tetracyclic adducts. These adducts have been explored as precursors for antiviral agents .

Equation 1: Diels-Alder Reaction

C11H19NO+C4H2O3C15H21NO4ΔH=127 kJ/mol[2]\text{C}_{11}\text{H}_{19}\text{NO} + \text{C}_4\text{H}_2\text{O}_3 \rightarrow \text{C}_{15}\text{H}_{21}\text{NO}_4 \quad \Delta H^\circ = -127 \text{ kJ/mol} \quad[2]

Comparative Analysis with Related Spirocycles

Table 3: Structural and Functional Comparisons

CompoundSpiro Ring SizeFunctional GroupEGFR IC50\text{IC}_{50}
7-Methyl-2,7-diazaspiro[3.5]nonane6-memberedNone>100 µM
7-Oxo-2-azaspiro[3.5]nonane7-memberedKetone45 µM
Target Compound7-memberedMethoxymethylene2.3 µM

The methoxymethylene group confers a 20-fold increase in EGFR inhibition compared to the ketone-bearing analog, underscoring its role in enhancing target engagement .

Applications in Drug Development

Respiratory Syncytial Virus (RSV) Inhibitors

Derivatives of 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane show promise in blocking RSV fusion proteins. A lead compound reduced viral load by 99% in human airway epithelial cells at 10 nM.

Irreversible EGFR Inhibitors

Functionalization with acrylamide moieties yields covalent inhibitors that bind Cys797 in EGFR, overcoming resistance mutations like T790M. Phase I trials of a derivative (DA-47058) are ongoing for non-small cell lung cancer .

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